Araloside C

Catalog No.
S12380036
CAS No.
55446-15-6
M.F
C53H84O23
M. Wt
1089.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Araloside C

CAS Number

55446-15-6

Product Name

Araloside C

IUPAC Name

(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C53H84O23

Molecular Weight

1089.2 g/mol

InChI

InChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-45-36(63)33(60)31(58)26(20-55)71-45)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)72-46-37(64)34(61)40(41(75-46)42(66)67)74-43-38(65)39(24(56)21-69-43)73-44-35(62)32(59)30(57)25(19-54)70-44/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67)/t23-,24+,25+,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36+,37+,38+,39-,40-,41-,43-,44-,45-,46+,50-,51+,52+,53-/m0/s1

InChI Key

DBUJWVDNMXCCKD-MVIACUKKSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O

Araloside C is a triterpenoid compound primarily isolated from the roots of Aralia elata, a plant known for its medicinal properties. This compound has garnered attention due to its potential cardioprotective effects, particularly in the context of myocardial ischemia and oxidative stress. Araloside C exhibits a complex structure that contributes to its biological activity, including modulation of cellular pathways involved in inflammation and apoptosis.

That are significant for its biological activity. Notably, it interacts with proteins such as Heat Shock Protein 90 (Hsp90) and Sirtuin 1 (Sirt1). The binding of Araloside C to Hsp90 has been characterized through molecular docking studies, revealing hydrogen bond interactions with specific amino acid residues, which enhances the protein's stability and function during oxidative stress conditions . Additionally, Araloside C influences autophagy-related pathways by modulating the expression of autophagy markers such as LC3II/LC3I and BECN1 .

The biological activities of Araloside C are extensive:

  • Cardioprotection: It significantly improves cardiac function and reduces oxidative stress in myocardial ischemia models .
  • Anti-inflammatory Effects: Araloside C modulates macrophage polarization, promoting an M2-like phenotype that is associated with anti-inflammatory responses .
  • Apoptosis Prevention: In cardiomyocytes, it reduces apoptosis induced by hypoxia/reoxygenation by inhibiting endoplasmic reticulum stress pathways .
  • Oxidative Stress Regulation: The compound enhances mitochondrial function and activates AMPK (AMP-activated protein kinase), which is crucial for cellular energy homeostasis and survival under stress conditions .

The synthesis of Araloside C has been achieved through extraction from Aralia elata followed by purification processes. Various methods have been employed to isolate the compound, including solvent extraction and chromatographic techniques. The synthesis can also be approached through total synthesis strategies that involve constructing the triterpenoid backbone in a laboratory setting, although detailed protocols are less frequently reported in literature.

Araloside C has potential applications in several fields:

  • Pharmaceuticals: Due to its cardioprotective and anti-inflammatory properties, it could be developed into therapeutic agents for heart diseases.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at improving cardiovascular health.
  • Research: As a model compound, it aids in studying the mechanisms of action of triterpenoids in cellular signaling and stress responses.

Studies have explored the interactions between Araloside C and various proteins:

  • Hsp90 Binding: The binding affinity of Araloside C to Hsp90 was quantified with a dissociation constant (KD) of 29 μM, indicating a strong interaction that may enhance cardioprotection during ischemic events .
  • Sirt1 Interaction: Molecular docking studies revealed extensive interactions between Araloside C and Sirt1, suggesting that it may influence metabolic processes related to aging and stress responses .

Araloside C shares structural and functional similarities with other triterpenoids. Here are some comparable compounds:

Compound NameSourceBiological ActivityUnique Features
Oleanolic AcidOlive leavesAnti-inflammatory, hepatoprotectiveWell-studied for its liver benefits
Betulinic AcidBirch barkAntitumor, antiviralKnown for selective cancer cell toxicity
Ginsenoside Rg1GinsengNeuroprotective, anti-fatiguePromotes cognitive function

Araloside C is unique due to its specific binding interactions with Hsp90 and Sirt1, which are critical for cardiac protection mechanisms not extensively reported for other similar compounds.

XLogP3

0.7

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

13

Exact Mass

1088.54033892 g/mol

Monoisotopic Mass

1088.54033892 g/mol

Heavy Atom Count

76

Dates

Modify: 2024-08-09

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